molecular formula C25H31ClN2O5 B13639188 L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester

L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester

Cat. No.: B13639188
M. Wt: 475.0 g/mol
InChI Key: PNNFUEJDTYIUJA-KDXVKTFFSA-N
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Description

L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester: is a synthetic compound with a complex structure. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester involves multiple steps. The process typically starts with the protection of the amino group of L-Norleucine using a suitable protecting group such as tert-butoxycarbonyl (Boc). This is followed by chlorination at the 6th position and subsequent reaction with phenylmethoxyamine to form the imino derivative. The final step involves esterification with phenylmethyl ester under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The reaction conditions are carefully monitored to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, this compound is unique due to its specific structural features, such as the chloro and imino groups. These features contribute to its distinct reactivity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H31ClN2O5

Molecular Weight

475.0 g/mol

IUPAC Name

benzyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate

InChI

InChI=1S/C25H31ClN2O5/c1-25(2,3)33-24(30)27-22(23(29)31-17-19-10-6-4-7-11-19)15-14-21(16-26)28-32-18-20-12-8-5-9-13-20/h4-13,22H,14-18H2,1-3H3,(H,27,30)/b28-21-/t22-/m0/s1

InChI Key

PNNFUEJDTYIUJA-KDXVKTFFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC/C(=N/OCC1=CC=CC=C1)/CCl)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=NOCC1=CC=CC=C1)CCl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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